molecular formula C11H12O3 B171476 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one CAS No. 15033-65-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one

Cat. No.: B171476
CAS No.: 15033-65-5
M. Wt: 192.21 g/mol
InChI Key: BKWCNNIPHHIQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one is an organic compound with the molecular formula C11H12O3 It is characterized by a benzodioxin ring fused to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one typically involves the reaction of 1,2-dihydroxybenzene with 1,2-dibromoethane to form the benzodioxin ring. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride to introduce the propanone group . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one is unique due to its specific combination of a benzodioxin ring and a propanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one, also known by its CAS number 20632-12-6, is an organic compound characterized by a unique structure comprising a benzodioxin ring fused to a propanone group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 20632-12-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For instance, it may inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation and have implications in neurodegenerative diseases .
  • Reactive Oxygen Species (ROS) Scavenging : Studies indicate that this compound can attenuate oxidative stress by scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
  • Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer therapies.

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

  • Toxicity Assessment : In vitro toxicity studies on Vero cells demonstrated that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Cell viability assays indicated over 80% viability at this concentration, suggesting a favorable safety profile for further biological evaluations .
  • Inhibition Studies : The compound showed significant inhibitory activity against AChE with an IC50 value indicating effective enzyme inhibition at low concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their anti-cancer properties through various assays:

CompoundIC50 (µM)Target
CC10.51MAO-B
CC20.69MAO-B
CC35.8BChE

These findings suggest that modifications to the structure can enhance biological activity against specific targets.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCNNIPHHIQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621010
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15033-65-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.